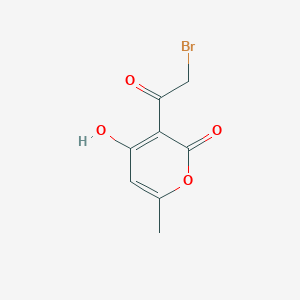

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Vue d'ensemble

Description

“3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is a chemical compound that has been used as a key starting material for the synthesis of various heterocyclic compounds . It belongs to the family of benzopyrones and is a significant source of inspiration for new anticancer agents . The α-bromocarbonyl moiety present in this compound shows high reactivity towards nucleophilic displacement reactions .

Synthesis Analysis

The synthesis of this compound involves various reactions with different reagents. For instance, it has been used to synthesize pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . In one study, it was synthesized by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is complex and variable due to various types of substitutions in its basic structure, which could influence its biological activity . Further analysis of its molecular structure can be done using spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and 1H NMR .Chemical Reactions Analysis

This compound is known for its versatility in chemical reactions. It serves as a building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound is used as a key starting material for the synthesis of various heterocyclic compounds . It has been used in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Production of Bioactive Heterocyclic Scaffolds

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds are important components in drug discovery due to their biological activities .

Antiproliferative Activities

This compound has shown significant antiproliferative activities . This makes it a potential candidate for the development of new anticancer drugs .

Antimicrobial Activities

It has also demonstrated antimicrobial activities , which could be harnessed for the development of new antimicrobial agents.

Inhibitor of Type 2 Diabetes Mellitus

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a promising inhibitor of type 2 diabetes mellitus . This suggests potential applications in the treatment of this widespread disease.

Chemosensors

Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multi-analyte detection, such as different bioactive elements and various environmental pollutants . This compound could potentially be used in the development of these chemosensors.

Cytotoxic Activities

The compound has shown cytotoxic activity against numerous types of cancers including malignant melanoma, leukemia, renal cell carcinoma, prostate and breast cancer cells progression . This suggests its potential use in the development of new anticancer therapies.

Synthesis of Pyran, Pyridine, Thiophene, Thiazole and Pyrazole Derivatives

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been used in the synthesis of pyran, pyridine, thiophene, thiazole and pyrazole derivatives . These derivatives have a wide range of potential applications in various fields of chemistry and medicine .

Safety and Hazards

While specific safety data for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is not available, bromoacetyl compounds in general are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s crucial to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

Orientations Futures

The future directions for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” could involve further exploration of its potential in drug discovery, given its biological activities and its role as a key starting material in the synthesis of various bioactive heterocyclic compounds . Additionally, its potential in the development of new anticancer agents could be explored further .

Mécanisme D'action

Target of Action

The primary target of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .

Mode of Action

The compound interacts with its target through a yet unknown mechanism . It’s known that it’s involved in the constitutive production of prostanoids .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of various bioactive heterocyclic scaffolds . These include thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins .

Pharmacokinetics

It’s known that the compound undergoes a quasi-reversible cu (ii)/cu (i) conversion .

Result of Action

The compound exhibits significant cytotoxic effects. For instance, one of its derivatives showed almost equipotent cytotoxic activity against human gastric cancer cells (NUGC) compared to the standard CHS 828 . The compound causes DNA cleavage involving reactive oxygen species (ROS) generation in the presence of Cu (II), leading to oxidative DNA damage and pro-oxidant cancer cell death .

Propriétés

IUPAC Name |

3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRBHKOPCDYTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716362 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23754-53-2 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one useful in organic synthesis?

A: 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one serves as a valuable scaffold for constructing diverse heterocyclic compounds. Its structure allows for various chemical transformations, particularly reactions with nucleophilic reagents. Specifically, the bromoacetyl group is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [, , , ]

Q2: Can you provide examples of heterocyclic compounds synthesized using 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?

A2: Researchers have successfully employed 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one to synthesize various heterocyclic systems, including:

- Thiazole derivatives: These are prepared by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and various carbonyl compounds. []

- 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives: These compounds are synthesized through a multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiocarbohydrazide, and various carbonyl compounds. []

- 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones: This complex structure is assembled through a one-pot multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. []

Q3: What are the advantages of the synthetic procedures utilizing 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?

A3: The synthetic strategies employed with 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one offer several benefits, including:

- One-pot synthesis: Many reactions proceed efficiently in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, , ]

- High yields: The reactions generally provide the desired products in good to excellent yields. [, ]

- Simple workup: The isolation and purification of the final products are typically straightforward. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)

![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)